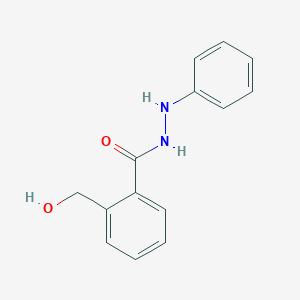
N,N,1-Trimethyl-1H-imidazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1-Trimethyl-1H-imidazol-4-amine, also known as TMIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMIA is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring consisting of three carbon atoms and two nitrogen atoms. The chemical structure of TMIA makes it an ideal candidate for various research applications, including drug discovery, catalysis, and material science.
Mécanisme D'action
The mechanism of action of N,N,1-Trimethyl-1H-imidazol-4-amine is not fully understood. However, several studies have suggested that N,N,1-Trimethyl-1H-imidazol-4-amine may act by binding to the active site of enzymes, thereby inhibiting their activity. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine may disrupt the cell membrane of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N,N,1-Trimethyl-1H-imidazol-4-amine can inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N,1-Trimethyl-1H-imidazol-4-amine in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for various research applications. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine is relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of using N,N,1-Trimethyl-1H-imidazol-4-amine is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N,N,1-Trimethyl-1H-imidazol-4-amine. One potential direction is the development of new drugs based on the chemical structure of N,N,1-Trimethyl-1H-imidazol-4-amine. Additionally, further research is needed to fully understand the mechanism of action of N,N,1-Trimethyl-1H-imidazol-4-amine and its potential applications in various fields, including catalysis and material science. Furthermore, studies are needed to investigate the potential toxicity of N,N,1-Trimethyl-1H-imidazol-4-amine and its effects on human health.
Méthodes De Synthèse
N,N,1-Trimethyl-1H-imidazol-4-amine can be synthesized using several methods, including the reaction of 1-methylimidazole with formaldehyde and methylamine, or the reaction of 4-chloro-1-methylimidazole with trimethylamine. The synthesis of N,N,1-Trimethyl-1H-imidazol-4-amine is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
N,N,1-Trimethyl-1H-imidazol-4-amine has been extensively studied for its potential applications in drug discovery. Several studies have shown that N,N,1-Trimethyl-1H-imidazol-4-amine can act as a potent inhibitor of various enzymes, including acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
196304-08-2 |
|---|---|
Nom du produit |
N,N,1-Trimethyl-1H-imidazol-4-amine |
Formule moléculaire |
C6H11N3 |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
N,N,1-trimethylimidazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-4-9(3)5-7-6/h4-5H,1-3H3 |
Clé InChI |
PPWNRKHZPROPTD-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)N(C)C |
SMILES canonique |
CN1C=C(N=C1)N(C)C |
Synonymes |
1H-Imidazol-4-amine,N,N,1-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)
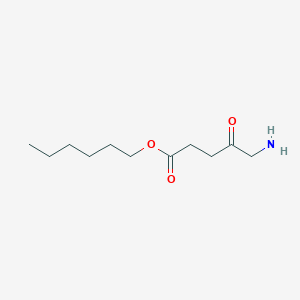
![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)
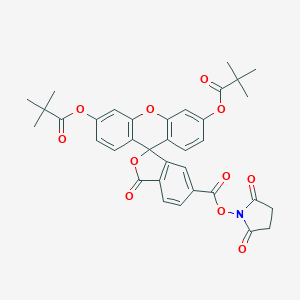
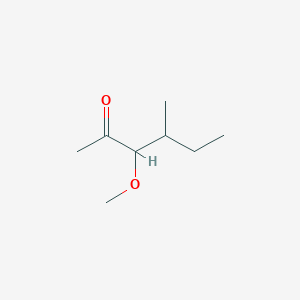
![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
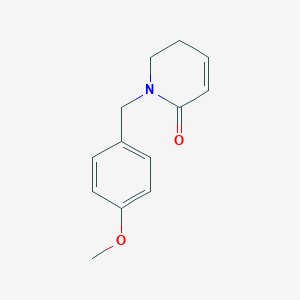
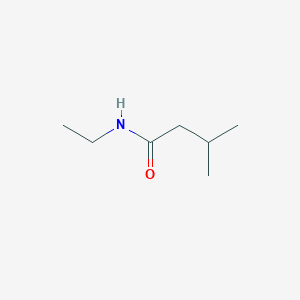
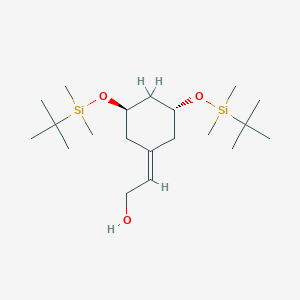
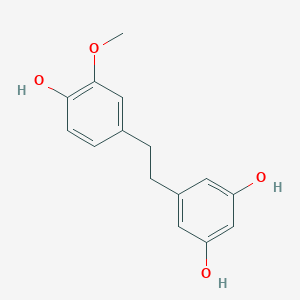

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)
